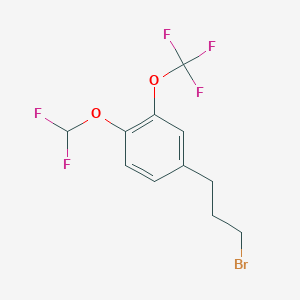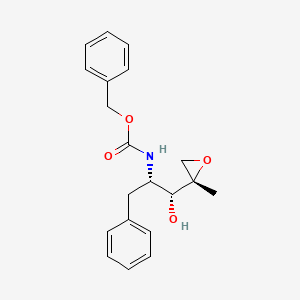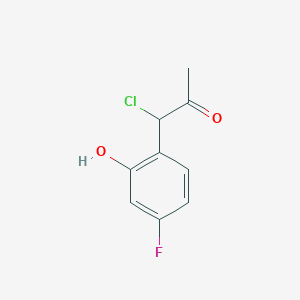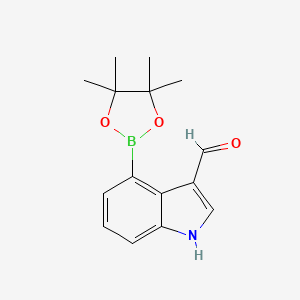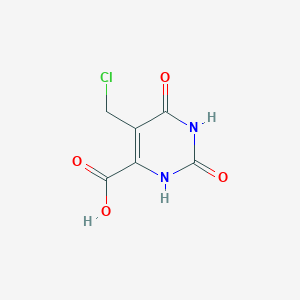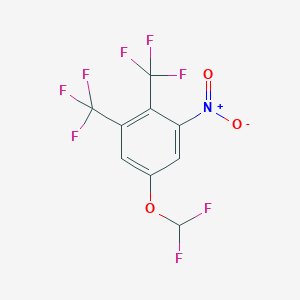
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes tert-butoxy and tert-butoxycarbonyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino acids followed by selective functional group transformations. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl (Boc) to protect the amino group, and tert-butyl groups to protect the carboxyl group. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The tert-butoxy and tert-butoxycarbonyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives
Wissenschaftliche Forschungsanwendungen
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of target proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid: The enantiomer of the compound, with similar but distinct properties.
N-tert-Butoxycarbonyl-L-alanine: A related compound with a simpler structure, used in similar applications.
tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate: Another related compound with applications in organic synthesis.
Uniqueness
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This uniqueness makes it a valuable tool in the synthesis of complex molecules and the study of biochemical mechanisms.
Eigenschaften
Molekularformel |
C14H25NO6 |
|---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-9(11(17)18)15(7)12(19)21-14(4,5)6/h9H,8H2,1-7H3,(H,17,18)/t9-/m0/s1 |
InChI-Schlüssel |
NXCHYNDSEYTLJK-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




